4-Fluoro-2-methylphenoxy acetic acid
Description
Properties
Molecular Formula |
C9H9FO3 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
2-(4-fluoro-2-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H9FO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
MJESFQARYVVZSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OCC(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Nitration Reactions
The aromatic ring undergoes electrophilic substitution, particularly nitration, under controlled conditions :
Reaction Example :
Data Table :
| Nitrating Agent | Temperature | Yield | Key Observations |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C | 59–90% | Regioselectivity at C3 due to fluorine’s meta-directing effect |
Mechanistic Insight :
Fluorine’s electron-withdrawing effect directs nitration to the meta position relative to the phenoxy group, while the methyl group minimally influences orientation .
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization:
Esterification :
Typical Reagents : Methanol, ethanol, or thionyl chloride (SOCl₂) for acyl chloride intermediate .
Amidation :
Applications : Used to create bioactive analogs for pharmaceutical studies.
Cyclization and Heterocycle Formation
Under dehydrating conditions, the compound forms lactones or reacts with amines to generate heterocycles:
Example Reaction :
Mechanism : Intramolecular esterification followed by dehydration.
Comparative Reactivity with Structural Analogs
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Notes:
- Acidity: The phenoxy acetic acid derivatives (e.g., MCPA) exhibit lower pKa (~3.0–3.5) compared to phenylacetic acids (~4.2–4.5) due to the electron-withdrawing effect of the oxygen linkage.
Research Findings and Mechanistic Insights
- Spectroscopic Characterization: FTIR and XPS analyses of ASBB reveal that -COOH groups form monodentate coordination complexes with U(VI), highlighting the role of carboxylate functionalities in adsorption. This mechanism may extend to other acetic acid derivatives.
- Thermodynamic Behavior : Adsorption of uranium by ASBB follows pseudo-second-order kinetics, indicating chemisorption dominates. Similar behavior is expected for structurally related compounds.
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Adsorption Performance of Acetic Acid Derivatives
| Compound/Adsorbent | Target Analyte | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
|---|---|---|---|---|
| ASBB (acetic acid-modified biochar) | U(VI) | 112.40 | 6.0 | |
| MCPA-imprinted polymer | MCPA | 87.4 | 6.5 |
Preparation Methods
Preparation Methods
Synthesis via Nucleophilic Substitution of 4-Fluoro-2-methylphenol
A common and effective route involves the reaction of 4-fluoro-2-methylphenol (also known as 4-fluoro-2-methylcresol) with chloroacetic acid or its sodium salt under alkaline conditions:
- Step 1: Preparation of sodium 4-fluoro-2-methylphenolate by treating 4-fluoro-2-methylphenol with sodium hydroxide.
- Step 2: Alkylation of the phenolate ion with chloroacetic acid or sodium chloroacetate to yield the sodium salt of 4-fluoro-2-methylphenoxy acetic acid.
- Step 3: Acidification of the reaction mixture to liberate the free acid.
This method is favored due to its simplicity and the availability of starting materials.
Fluorination of 2-methylphenoxy acetic acid Derivatives
Alternatively, the fluorine substituent can be introduced by electrophilic fluorination of 2-methylphenoxy acetic acid derivatives using selective fluorinating agents under controlled conditions. This approach requires careful control of reaction parameters to avoid over-fluorination or side reactions.
Industrial Scale Production
Industrial processes often involve:
- Continuous flow reactors to optimize reaction kinetics and heat management.
- Use of sodium o-cresolate (sodium salt of 2-methylphenol) as a precursor.
- Condensation with chloroacetic acid in alkaline aqueous medium.
- Subsequent fluorination or halogenation steps under controlled pH (7.0 to 9.0) and low temperature (0-10 °C) to maintain selectivity and yield.
Detailed Example from Analogous Compound Preparation (Chlorinated Analogue)
Though direct literature on this compound is limited, preparation methods for closely related compounds such as 4-chloro-2-methylphenoxy acetic acid provide valuable insights:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Formation of sodium o-cresolate by reacting o-cresol with sodium hydroxide | 85-90 °C, adiabatic | High purity o-cresol (>99.5%) used |
| 2 | Condensation of sodium o-cresolate with chloroacetic acid in sodium hydroxide solution | 90-100 °C, semi-batch dosing | Reaction mass kept alkaline (pH >11) |
| 3 | Removal of unreacted o-cresol by xylene extraction | Ambient temperature | Separation of phases for purification |
| 4 | Chlorination of the reaction mass using sodium hypochlorite and hydrochloric acid | 20-25 °C, pH 7-9 | Chlorination time 20-30 min |
| 5 | Acidification and crystallization of product | Concentrated HCl, centrifugation | Product purity 94.5-95% by weight |
This process emphasizes the importance of pH control, temperature regulation, and purification steps to achieve high purity and yield.
Reaction Conditions and Parameters
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Temperature | 0 - 10 °C (fluorination/chlorination) | Low temperature prevents side reactions and degradation |
| pH | 7.0 - 9.0 during halogenation | Maintains hypochlorite stability and prevents precipitates |
| Reaction Time | 20 - 90 minutes | Sufficient for complete substitution without overreaction |
| Reagents | Sodium hydroxide, chloroacetic acid, sodium hypochlorite (for halogenation) | Stoichiometric balance critical for yield |
Purification Techniques
- Acidification to precipitate the free acid.
- Extraction with organic solvents (e.g., xylenes) to remove unreacted phenols.
- Adsorption on activated carbon to remove colored impurities.
- Recrystallization to enhance purity.
These steps are crucial in producing a high-purity compound suitable for industrial or research applications.
Research Findings and Yields
- The condensation reaction of sodium phenolate with chloroacetic acid typically proceeds with high conversion rates (>95%).
- Halogenation (chlorination or fluorination) under controlled conditions achieves 94-97% purity.
- Continuous flow methods improve reproducibility and scalability.
- Yields for analogous compounds are generally in the range of 85-95% depending on reaction optimization.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Purity | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 4-Fluoro-2-methylphenol + chloroacetic acid | NaOH | 85-100 °C, alkaline | 85-90% | >95% | Simple and direct |
| Electrophilic fluorination | 2-Methylphenoxy acetic acid | Selective fluorinating agent | Low temperature, controlled pH | Variable | High | Requires careful control |
| Industrial continuous flow | Sodium o-cresolate + chloroacetic acid + NaOCl | NaOH, HCl | 0-25 °C, pH 7-9 | 90-95% | 94.5-95% | Scalable, high purity |
Q & A
Q. What are the recommended methods for synthesizing 4-fluoro-2-methylphenoxy acetic acid, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves alkylation of 4-fluoro-2-methylphenol with chloroacetic acid under basic conditions. Key steps include:
- Alkylation : Reacting 4-fluoro-2-methylphenol with chloroacetic acid in the presence of NaOH to form the phenoxy acetate intermediate.
- Acidification : Adjusting the pH to precipitate the product.
Critical reaction parameters: - Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation .
- pH Control : Alkaline conditions (pH 10–12) during alkylation prevent side reactions like ester hydrolysis .
- Purification : Recrystallization using ethanol/water mixtures improves purity (>95%) .
Q. How can researchers ensure the purity of this compound during synthesis, and what analytical techniques are most effective for characterization?
Methodological Answer: Purity assurance requires a combination of chromatographic and spectroscopic methods:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor impurities; retention time ~8.2 min under gradient elution (acetonitrile/0.1% formic acid) .
- NMR : Key signals include δ 7.2–7.4 ppm (aromatic protons), δ 4.6 ppm (OCH2CO), and δ 2.3 ppm (CH3) .
- Mass Spectrometry : ESI-MS ([M-H]⁻ at m/z 213) confirms molecular weight .
- Melting Point : Compare observed mp (e.g., 142–144°C) to literature values .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to limit inhalation of vapors .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
- Waste Disposal : Collect acidic waste in dedicated containers for incineration .
Advanced Research Questions
Q. How do structural modifications (e.g., 4-fluoro and 2-methyl groups) influence the reactivity and bioactivity of phenoxy acetic acid derivatives?
Methodological Answer:
- Electron-Withdrawing Effects : The 4-fluoro group increases electrophilicity at the aromatic ring, enhancing susceptibility to nucleophilic substitution .
- Steric Effects : The 2-methyl group reduces rotational freedom, potentially stabilizing interactions with biological targets (e.g., enzyme active sites) .
- Biological Activity : Fluorination improves metabolic stability, while methyl substitution modulates lipophilicity (logP ~2.5), affecting membrane permeability .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO ≤0.1%) .
- Metabolic Profiling : LC-MS/MS-based metabolomics identifies degradation products that may confound activity measurements .
- Structural Confirmation : X-ray crystallography or NOESY NMR validates compound integrity before bioassays .
Q. What isotopic labeling techniques are most informative for studying the metabolic pathways of this compound?
Methodological Answer:
- 13C/18O Labeling : Introduce 13C at the acetic acid moiety (e.g., via NaH13CO3) to trace decarboxylation pathways .
- Deuterium Labeling : Synthesize d3-methyl derivatives (CD3) to monitor demethylation using GC-MS .
- Radioisotopes : 14C-labeled compounds enable autoradiography for tissue distribution studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
